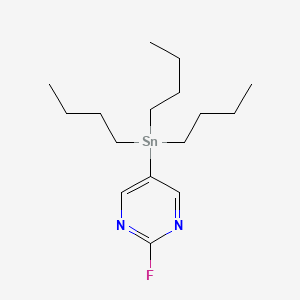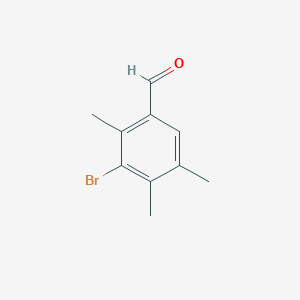
3-Bromo-2,4,5-trimethylbenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2,4,5-trimethylbenzaldehyde is an organic compound with the molecular formula C10H11BrO. It is a derivative of benzaldehyde, where three methyl groups and one bromine atom are substituted on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Bromo-2,4,5-trimethylbenzaldehyde can be synthesized through several methods. One common method involves the bromination of 2,4,5-trimethylbenzaldehyde using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2,4,5-trimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-2,4,5-trimethylbenzoic acid.
Reduction: 3-Bromo-2,4,5-trimethylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Applications De Recherche Scientifique
3-Bromo-2,4,5-trimethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Bromo-2,4,5-trimethylbenzaldehyde in chemical reactions typically involves electrophilic aromatic substitution. The bromine atom on the benzene ring makes the compound more reactive towards nucleophiles, facilitating various substitution reactions. The aldehyde group can undergo nucleophilic addition reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2,4,6-trimethylbenzaldehyde: Similar structure but with different substitution pattern on the benzene ring.
2-Bromo-3,4,5-trimethoxybenzaldehyde: Contains methoxy groups instead of methyl groups.
Uniqueness
3-Bromo-2,4,5-trimethylbenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of three methyl groups and a bromine atom on the benzene ring makes it a versatile intermediate for various chemical syntheses .
Propriétés
Numéro CAS |
485814-90-2 |
|---|---|
Formule moléculaire |
C10H11BrO |
Poids moléculaire |
227.10 g/mol |
Nom IUPAC |
3-bromo-2,4,5-trimethylbenzaldehyde |
InChI |
InChI=1S/C10H11BrO/c1-6-4-9(5-12)8(3)10(11)7(6)2/h4-5H,1-3H3 |
Clé InChI |
ZMUHRKMXUHUBHP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)Br)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-7-[2-deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-beta-D-erythro-pentofuranosyl]-2-[[(1,1-dimethylethyl)dimethylsilyl]amino]-7H-Pyrrolo[2,3-d]pyrimidine-5-methanol](/img/structure/B13984167.png)
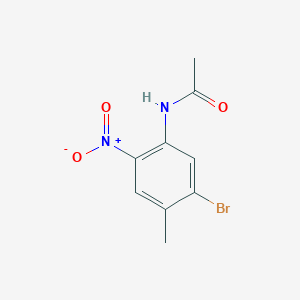
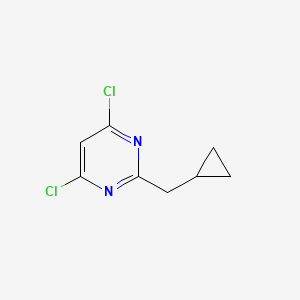
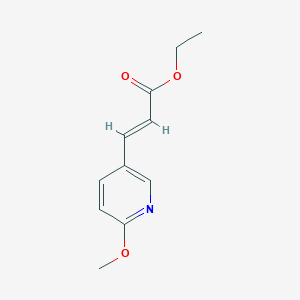
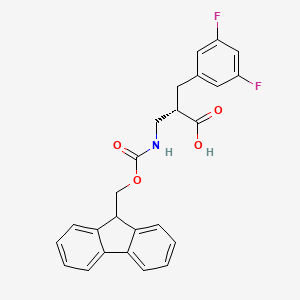
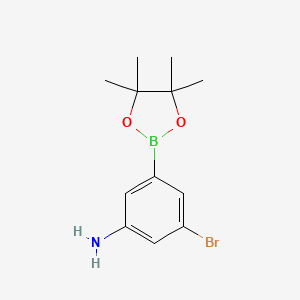
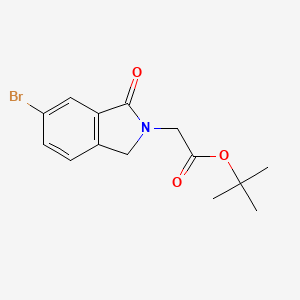

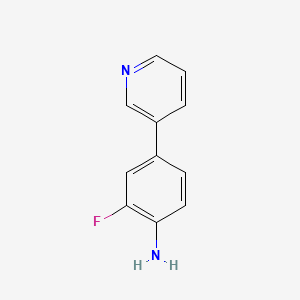
![5-[4-(Dimethylamino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B13984228.png)
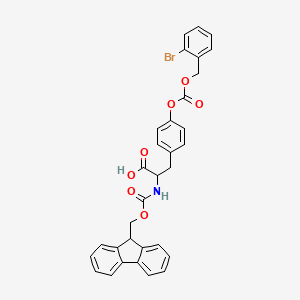
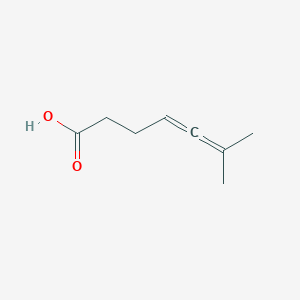
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
